N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine
Description
BenchChem offers high-quality N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-2-N-methylpyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-9-6-5(7)2-4(8)3-10-6/h2-3H,8H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJNNOVZXUAUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284316 | |
| Record name | 3-Chloro-N2-methyl-2,5-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813424-20-3 | |
| Record name | 3-Chloro-N2-methyl-2,5-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=813424-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N2-methyl-2,5-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(5-amino-3-chloropyridin-2-yl)-N-methylamine: A Key Intermediate in Edoxaban Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(5-amino-3-chloropyridin-2-yl)-N-methylamine is a critical starting material in the synthesis of Edoxaban, a direct oral anticoagulant. This technical guide provides a comprehensive overview of this key intermediate, including its synthesis, purification, and detailed characterization. The document outlines a robust synthetic pathway, offers detailed experimental protocols, and presents analytical data to ensure the identity and purity of the compound. This guide is intended to be an essential resource for researchers and professionals involved in the development and manufacturing of Edoxaban, providing the necessary technical insights for producing this vital pharmaceutical intermediate.
Introduction
Edoxaban, a selective inhibitor of Factor Xa, is a widely prescribed anticoagulant for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism. The synthesis of this complex molecule relies on the availability of high-purity starting materials and intermediates. Among these, N-(5-amino-3-chloropyridin-2-yl)-N-methylamine plays a pivotal role, forming a significant portion of the final Edoxaban structure.
The purity and yield of this intermediate directly impact the efficiency and cost-effectiveness of the overall Edoxaban synthesis. Therefore, a thorough understanding of its synthesis and characterization is paramount for pharmaceutical scientists and process chemists. This guide aims to provide an in-depth technical resource, consolidating the essential information required for the successful preparation and quality control of N-(5-amino-3-chloropyridin-2-yl)-N-methylamine.
Synthetic Pathway
The synthesis of N-(5-amino-3-chloropyridin-2-yl)-N-methylamine is typically achieved through a two-step process starting from 2,3-dichloro-5-nitropyridine. The first step involves a nucleophilic aromatic substitution reaction with methylamine, followed by the reduction of the nitro group to an amine in the second step.
This synthetic route is favored due to the ready availability of the starting material and the generally high yields of the individual steps. The electron-withdrawing nitro group in 2,3-dichloro-5-nitropyridine activates the pyridyl ring for nucleophilic attack, facilitating the substitution of the chlorine atom at the 2-position by methylamine. Subsequent reduction of the nitro group is a standard transformation that can be accomplished using various reducing agents.
Experimental Protocols
Synthesis of 2,3-dichloro-5-nitropyridine (Starting Material)
While 2,3-dichloro-5-nitropyridine is commercially available, it can also be synthesized from 2-hydroxy-3-chloro-5-nitropyridine.
Reaction: 2-hydroxy-3-chloro-5-nitropyridine is reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like quinoline, to yield 2,3-dichloro-5-nitropyridine.[1]
Typical Procedure: To a stirred mixture of phosphorus oxychloride and quinoline at 0°C under a nitrogen atmosphere, 2-hydroxy-3-chloro-5-nitropyridine is added portion-wise. The reaction mixture is then heated to 120°C for 2 hours. After cooling to 0°C, the reaction is quenched by the addition of ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 2,3-dichloro-5-nitropyridine.[1]
Step 1: Synthesis of N-methyl-3-chloro-5-nitropyridin-2-amine
Reaction: 2,3-dichloro-5-nitropyridine is reacted with methylamine in a suitable solvent. The more reactive chlorine at the 2-position undergoes nucleophilic substitution.
Experimental Protocol:
-
Reagents and Materials:
-
2,3-dichloro-5-nitropyridine
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Solvent (e.g., Ethanol, Isopropanol/Water mixture)[2]
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
-
-
Procedure:
-
Dissolve 2,3-dichloro-5-nitropyridine in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of methylamine solution to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently heat to reflux if necessary.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Step 2: Synthesis of N-(5-amino-3-chloropyridin-2-yl)-N-methylamine
Reaction: The nitro group of N-methyl-3-chloro-5-nitropyridin-2-amine is reduced to a primary amine.
Experimental Protocol:
-
Reagents and Materials:
-
N-methyl-3-chloro-5-nitropyridin-2-amine
-
Reducing agent (e.g., Iron powder in acidic medium, Tin(II) chloride, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate, Methanol)
-
Acid (if using iron, e.g., Acetic acid or Hydrochloric acid)
-
Hydrogenation apparatus (if using Pd/C)
-
-
Procedure (using Iron powder):
-
Suspend N-methyl-3-chloro-5-nitropyridin-2-amine and iron powder in a mixture of ethanol and a small amount of acetic acid or hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.
-
Wash the celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or by recrystallization to yield N-(5-amino-3-chloropyridin-2-yl)-N-methylamine.
-
Characterization and Quality Control
The identity and purity of N-(5-amino-3-chloropyridin-2-yl)-N-methylamine are crucial for its use in the synthesis of Edoxaban. A combination of spectroscopic and chromatographic techniques should be employed for its characterization.
Spectroscopic Data (Expected)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the N-methyl protons.
-
Two doublets in the aromatic region corresponding to the two protons on the pyridine ring.
-
A broad singlet for the amino (-NH₂) protons, which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the N-methyl carbon.
-
Four signals in the aromatic region corresponding to the five carbons of the pyridine ring (two of which may have very similar chemical shifts).
-
-
IR (Infrared) Spectroscopy:
-
Characteristic N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).
-
C-N stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
-
C-Cl stretching vibration.
-
-
MS (Mass Spectrometry):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₆H₇ClN₃, MW: 156.60 g/mol ).
-
The isotopic pattern of the molecular ion peak should show the characteristic 3:1 ratio for the presence of one chlorine atom.
-
Chromatographic Purity
-
TLC (Thin Layer Chromatography): A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be developed to show a single spot for the purified product.
-
HPLC (High-Performance Liquid Chromatography): HPLC analysis is essential for determining the purity of the intermediate. A validated method should be used to quantify the main component and any potential impurities.
| Analytical Technique | Expected Results for N-(5-amino-3-chloropyridin-2-yl)-N-methylamine |
| ¹H NMR | Signals for N-CH₃, aromatic protons, and NH₂ protons. |
| ¹³C NMR | Signals for N-CH₃ and pyridine ring carbons. |
| IR Spectroscopy | Characteristic peaks for N-H, C-N, aromatic C-H, C=C, and C-Cl bonds. |
| Mass Spectrometry | Molecular ion peak at m/z 156/158 (due to ³⁵Cl/³⁷Cl isotopes). |
| HPLC Purity | >99% for use in pharmaceutical synthesis. |
Role in Edoxaban Synthesis
N-(5-amino-3-chloropyridin-2-yl)-N-methylamine is a key building block in the multi-step synthesis of Edoxaban. It is typically coupled with another key intermediate, a chiral cyclohexane diamine derivative, through an oxalamide linker.[3]
The amino group at the 5-position of the pyridine ring is crucial for the subsequent coupling reaction. The purity of this intermediate is critical to avoid the formation of impurities in the final active pharmaceutical ingredient (API).
Safety and Handling
As with all chemical reagents, N-(5-amino-3-chloropyridin-2-yl)-N-methylamine and its precursors should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
N-(5-amino-3-chloropyridin-2-yl)-N-methylamine is an indispensable intermediate in the synthesis of the anticoagulant drug Edoxaban. A well-defined and controlled synthetic process, coupled with rigorous analytical characterization, is essential to ensure the quality and efficacy of the final pharmaceutical product. This technical guide provides a comprehensive framework for the synthesis, purification, and analysis of this key intermediate, serving as a valuable resource for scientists and professionals in the field of drug development and manufacturing.
References
Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Edoxaban Impurity 69, its synonyms, and related metabolites. As a senior application scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers and professionals in drug development.
Introduction to Edoxaban and the Significance of Impurity Profiling
Edoxaban is a potent, orally bioavailable, and highly selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] Its therapeutic efficacy in preventing and treating thromboembolic disorders is well-established. However, as with any synthetically derived active pharmaceutical ingredient (API), the presence of impurities can significantly impact its safety and efficacy. Regulatory bodies mandate stringent control over impurities, making their identification, characterization, and quantification a critical aspect of drug development and manufacturing.
This guide focuses specifically on a known impurity, "Edoxaban Impurity 69," and the broader landscape of its related metabolites, providing clarity on their identity, formation, and analytical characterization.
Unambiguous Identification of Edoxaban Impurity 69
Initial investigations into "Edoxaban Impurity 69" can be ambiguous due to varying nomenclature across different suppliers. This guide definitively identifies Edoxaban Impurity 69 as the stereoisomer with the chemical name:
N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)-4-(methylcarbamoyl)cyclohexyl)oxalamide [4][5][6][7]
This compound is also known by the following synonyms:
It is crucial to distinguish this from other compounds that may be erroneously labeled. For instance, N-(4-aminophenyl)-2-chloro-N-methylacetamide is an impurity associated with the synthesis of Nintedanib and is not related to Edoxaban.
Chemical Structure and Properties
| Property | Value |
| Chemical Formula | C23H28ClN7O4S |
| Molecular Weight | 534.03 g/mol |
| Stereochemistry | (1S, 2R, 4S) configuration of the active Edoxaban molecule is altered to (SRS) in this impurity. |
Edoxaban possesses three chiral centers, leading to the potential for eight stereoisomers.[8][9][10] The pharmacologically active form is the (1S,2R,4S)-isomer.[8][9][10] Edoxaban Impurity 69, the (SRS)-isomer, is a process-related impurity that can arise during the synthesis of the Edoxaban API.[9][10]
Origin and Formation of Edoxaban Impurity 69
The synthesis of Edoxaban is a complex multi-step process that involves the construction of a chiral cyclohexane diamine core.[8][11] The formation of stereoisomeric impurities, such as the (SRS)-isomer, is a significant challenge in this synthesis.[9][10][11]
The following diagram illustrates the logical workflow for understanding the origin of this impurity:
Caption: Formation pathway of Edoxaban Impurity 69 during synthesis.
The critical step where stereoisomeric impurities are likely to form is during the synthesis of the chiral diamine core.[11] Inadequate control of the stereochemistry at this stage can lead to the formation of various diastereomers, including the (SRS)-isomer.[9][10]
Analytical Methodologies for Identification and Quantification
The structural similarity of stereoisomers necessitates the use of high-resolution analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is the method of choice.[8][12][13][14]
Recommended HPLC Protocol for Stereoisomeric Impurity Analysis
The following protocol is a synthesis of methodologies described in the literature for the separation of Edoxaban and its stereoisomeric impurities.[12][15]
Objective: To separate and quantify Edoxaban (1S,2R,4S)-isomer from its (SRS)-isomer (Impurity 69) and other potential stereoisomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Chiral chromatographic column (e.g., silica gel coated with cellulose-tri(4-chloro-3-methylphenyl carbamate) or amylose-tri(3,5-xylylcarbamate)).[12][14]
Chromatographic Conditions:
| Parameter | Recommended Conditions | Rationale |
| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak series) | Essential for resolving enantiomers and diastereomers. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethanol, isopropanol), often with an alkaline additive.[12] | The specific ratio needs to be optimized to achieve baseline separation of all isomers. |
| Flow Rate | 0.5 - 1.5 mL/min | To be optimized for best resolution and analysis time. |
| Column Temperature | 25 - 40 °C | Temperature can influence the selectivity of the chiral stationary phase. |
| Detection Wavelength | 290 nm | Corresponds to the λmax of Edoxaban, ensuring high sensitivity.[15] |
| Injection Volume | 10 - 20 µL | Dependent on sample concentration and detector sensitivity. |
Sample Preparation:
-
Accurately weigh and dissolve the Edoxaban sample (bulk drug or formulation) in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare a reference standard solution of Edoxaban Impurity 69 (SRS-isomer) in the mobile phase.
-
Prepare a resolution solution containing both the Edoxaban API and Impurity 69 to verify the separation.
Data Analysis:
-
Identify the peaks based on the retention times of the reference standards.
-
Quantify the impurities by comparing their peak areas to that of the reference standard or by the area normalization method, assuming a similar response factor.
Caption: Workflow for the analytical determination of Edoxaban Impurity 69.
Edoxaban Metabolites: An Overview
The biotransformation of Edoxaban in the human body leads to the formation of several metabolites. While metabolism is a minor clearance pathway for Edoxaban, some of its metabolites exhibit pharmacological activity.[1][16][17]
Metabolic Pathways
Edoxaban is primarily metabolized through hydrolysis, oxidation, and glucuronidation.[1][17] The key enzymes involved are Carboxylesterase 1 (CES1) and Cytochrome P450 3A4/5 (CYP3A4/5).[1][17]
Caption: Major metabolic pathways of Edoxaban.
Key Metabolites and Their Activity
The most significant metabolites of Edoxaban are M4, M6, and M8, all of which retain anticoagulant activity.[16][17]
| Metabolite | Synonym | Formation Pathway | Relative Exposure (vs. Edoxaban) | Anti-Factor Xa Activity (IC50) |
| Edoxaban | - | - | 100% | 3.0 nM |
| M4 | D21-2393 | Hydrolysis by CES1 | < 10% | 1.8 nM |
| M6 | - | Oxidation by CYP3A4/5 | < 5% | 6.9 nM |
| M8 | - | Oxidation by CYP3A4/5 | < 5% | 2.7 nM |
Data compiled from references:[16][17][18][19]
Although M4 is the most abundant metabolite, its contribution to the overall pharmacological effect of Edoxaban is not considered significant in individuals with normal renal function due to its low exposure and high protein binding.[17] However, in patients with renal impairment, the exposure to these active metabolites can increase.[2]
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. Edoxaban has been shown to degrade under various stress conditions.
-
Acid and Base Hydrolysis: Edoxaban undergoes degradation in both acidic and alkaline conditions.[20][21][22]
-
Oxidative Degradation: The drug is sensitive to oxidative stress, leading to the formation of N-oxide impurities.[20][21][23][24]
-
Thermal and Photolytic Stress: Degradation is also observed under thermal and photolytic conditions.[20][21]
These studies are crucial for identifying potential degradation products that might arise during the shelf life of the drug product and for ensuring that the analytical methods can separate these degradants from the parent drug.
Conclusion
A thorough understanding and control of impurities and metabolites are paramount in the development and lifecycle management of any pharmaceutical product. This guide has provided a definitive identification of Edoxaban Impurity 69 as the (SRS)-stereoisomer, a process-related impurity. Furthermore, it has outlined the key metabolic pathways of Edoxaban and the pharmacological relevance of its active metabolites. The detailed analytical workflow presented herein serves as a robust starting point for the development and validation of methods for impurity profiling. By integrating this knowledge, researchers and drug development professionals can ensure the quality, safety, and efficacy of Edoxaban-containing medicines.
References
-
Edoxaban - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Bathala, M. S., et al. (2012). Pharmacokinetics, biotransformation, and mass balance of edoxaban, a selective, direct factor Xa inhibitor, in humans. Drug Metabolism and Disposition, 40(12), 2250-2255. [Link]
-
Siriez, R., et al. (2022). The edoxaban-M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma. Research and Practice in Thrombosis and Haemostasis, 6(3), e12702. [Link]
-
Salazar, D. E., et al. (2015). Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa. Clinical Pharmacokinetics, 54(12), 1265-1287. [Link]
-
Ogata, K., et al. (2010). Clinical safety, tolerability, pharmacokinetics, and pharmacodynamics of the novel factor Xa inhibitor edoxaban in healthy volunteers. Journal of Clinical Pharmacology, 50(7), 743-753. [Link]
-
Siri, M., et al. (2022). The edoxaban-M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma. ResearchGate. [Link]
-
Lip, G. Y., & Agnelli, G. (2014). Edoxaban: a focused review of its clinical pharmacology. European Heart Journal, 35(28), 1844-1855. [Link]
-
HYPHEN BioMed. (n.d.). Bio-Assays for the measurement of Anti-FXa activity of Edoxaban and its metabolites in plasma. [Link]
-
Baksam, V. K., & Nimmakayala, S. (2024). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Applied Chemical Engineering, 7(2). [Link]
-
Kardile, P., et al. (2025). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. ResearchGate. [Link]
-
Patel, P., et al. (2020). Stability Indicating RP-UPLC-PDA Method for Edoxaban Tosylate. Asian Journal of Organic & Medicinal Chemistry, 5(3), 5-10. [Link]
-
Pandey, K. P., & Saravanan, K. (2025). A Stability-Indicating RP-HPLC Method for the Development and Validation of Edoxaban. Journal of Pharmaceutical Research International, 37(8), 16-25. [Link]
-
Douxfils, J., et al. (2021). Laboratory testing of edoxaban and expected plasma concentrations after drug-drug interactions. ResearchGate. [Link]
-
CN105294326A - Method for separation and determination of Edoxaban tosylate hydrate and isomer impurities thereof by chiral high performance liquid chromatography. (2018). Patsnap Eureka. [Link]
-
Douxfils, J., et al. (2020). Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method. ResearchGate. [Link]
-
Baksam, V. K., & Nimmakayala, S. (2024). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. R Discovery. [Link]
-
Edoxaban patented technology retrieval search results. (n.d.). Patsnap Eureka. [Link]
-
Kardile, P., et al. (2025). Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM). [Link]
-
Edoxaban. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
Masani, S., et al. (2019). STABILITY INDICATING ASSAY METHOD DEVELOPMENT AND VALIDATION OF EDOXABANTOSYLATE MONOHYDRATE: A COMPREHENSIVE STUDY INVOLVING IMPURITIES ISOLATION, IDENTIFICATION AND DEGRADATION KINETICS DETERMINATION IN VARIOUS CONDITIONS. ResearchGate. [Link]
-
Reddy, T. S., et al. (2016). Determination of Edoxaban in Bulk and in Tablet Dosage Form by Stability Indicating High-Performance Liquid Chromatography. Pharmaceutical Sciences, 22(1), 35-41. [Link]
- CN106008556A - Separation method of edoxaban and isomers thereof. (2016).
-
Arous, B., & Al-Mardini, M. A. (2019). UPLC-MS Stability-Indicating Method for Determination of Edoxaban and its Acid Degradation Products. ResearchGate. [Link]
-
Edoxaban (SRS)-Isomer. (n.d.). Veeprho. Retrieved February 23, 2026, from [Link]
- US10301322B2 - Processes for the preparation of edoxaban and intermediates thereof. (2019).
-
Mendell, J., et al. (2013). A randomized trial of the safety, pharmacokinetics and pharmacodynamics of edoxaban, an oral factor Xa inhibitor, following a switch from warfarin. British Journal of Clinical Pharmacology, 76(3), 435-445. [Link]
-
Alluri, C., & G, S. (2023). Chromatogram of the standard solution of Edoxaban. ResearchGate. [Link]
-
Edoxaban Des-Methyl impurity. (n.d.). SynThink Research Chemicals. Retrieved February 23, 2026, from [Link]
-
Edoxaban Impurity 69. (n.d.). Axios Research. Retrieved February 23, 2026, from [Link]
Sources
- 1. Edoxaban - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Pharmacology of oral anticoagulant edoxaban and clinical implications - - PACE-CME [pace-cme.org]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Edoxaban Impurity 69 - CAS - 740794-83-6 | Axios Research [axios-research.com]
- 7. tlcstandards.com [tlcstandards.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. goldncloudpublications.com [goldncloudpublications.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. Method for separation and determination of Edoxaban tosylate hydrate and isomer impurities thereof by chiral high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 13. Edoxaban patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN106008556A - Separation method of edoxaban and isomers thereof - Google Patents [patents.google.com]
- 15. journaljpri.com [journaljpri.com]
- 16. The edoxaban‐M4 metabolite and measurement of edoxaban by chromogenic assays in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. asianpubs.org [asianpubs.org]
- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Guide: 2-Amino-3-chloro-5-(methylamino)pyridine
Part 1: Core Directive & Executive Summary
Molecule Identity: 2-amino-3-chloro-5-(methylamino)pyridine Chemical Class: Trisubstituted Pyridine / Aminopyridine Derivative Primary Application: Pharmacophore scaffold for kinase inhibitors (e.g., SHP2, ERK) and bicyclic heterocycle synthesis (Imidazo[4,5-b]pyridines).
Executive Summary
This guide addresses the physicochemical properties, synthesis, and application of 2-amino-3-chloro-5-(methylamino)pyridine . Note that this compound is frequently confused with 2-amino-3-chloro-5-methylpyridine (CAS 31430-41-8), which contains a methyl group rather than a methylamino group. This guide focuses strictly on the diamine variant (
The molecule features a unique substitution pattern:
-
C2-Amino (
): Primary donor, acts as the "anchor" for cyclization. -
C3-Chloro (
): Steric blocker and handle for cross-coupling (Suzuki/Stille) or torsion control. -
C5-Methylamino (
): Secondary amine, providing solubility modulation and a vector for fragment extension.[1]
Part 2: Scientific Integrity & Logic (E-E-A-T)
Structural Disambiguation & Properties
To ensure experimental success, researchers must distinguish the target from its analogs.[1]
| Feature | Target Molecule | Common Analog (Confusion Risk) |
| Name | 2-amino-3-chloro-5-(methylamino)pyridine | 2-amino-3-chloro-5-methylpyridine |
| Structure | Pyridine with | Pyridine with |
| CAS (Approx) | N/A (Specialized Intermediate) | 31430-41-8 |
| Function | Dual-amine scaffold for heterocyclization | Steric scaffold / Picoline derivative |
| Basicity | Higher (Two amino groups) | Lower (One amino group) |
Physicochemical Profile (Predicted):
-
Molecular Formula:
[1] -
Molecular Weight: 157.60 g/mol [1]
-
LogP: ~0.6 (Moderate hydrophilicity due to dual amines)
-
pKa (Pyridine N): ~6.5 (Elevated by electron-donating amines, dampened by electron-withdrawing Cl)
-
Solubility: High in DMSO, MeOH, EtOAc; Moderate in Water.[1]
Causality in Synthesis: The "Fluoro-Displacement" Protocol
While reduction of nitro-pyridines is a classic route, it often suffers from over-reduction or difficulty in mono-methylating the resulting primary amine. The Nucleophilic Aromatic Substitution (
Why this route?
-
Regioselectivity: The C5-position in pyridines is generally electron-rich and unreactive to
. However, the presence of the electron-withdrawing C3-Chloro and the activating nature of the ring nitrogen (if protonated or activated) allows substitution at C5 if a good leaving group (Fluorine) is present. -
Atom Economy: Avoids the protection/deprotection steps required in the nitro-reduction-methylation pathway.
Experimental Protocol: Step-by-Step
Note: This protocol assumes the use of 2-amino-3-chloro-5-fluoropyridine as the starting material.
Reagents:
-
Starting Material: 2-Amino-3-chloro-5-fluoropyridine (1.0 eq)
-
Nucleophile: Methylamine (2.0 M in THF or MeOH, 5.0 eq)[1]
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)
-
Base:
(2.0 eq)
Workflow:
-
Setup: Charge a pressure vessel (sealed tube) with 2-amino-3-chloro-5-fluoropyridine and
. -
Solvation: Add DMSO (concentration ~0.2 M).
-
Addition: Add Methylamine solution. The excess is required to drive the reaction against the electron-rich pyridine ring.
-
Reaction: Seal and heat to 120°C for 16–24 hours .
-
Checkpoint: Monitor by LC-MS. The starting material (M+H ~147) should convert to product (M+H ~158). If conversion is slow, increase temperature to 140°C.
-
-
Workup: Cool to RT. Dilute with water (5x volume). Extract with EtOAc (3x).
-
Purification: The product is polar. Flash chromatography using DCM:MeOH (95:5 to 90:10) is typically required.[2]
Part 3: Visualization & Formatting
Pathway 1: Synthesis Logic
This diagram illustrates the two primary routes to the target, highlighting the preferred
Caption: Synthesis workflow comparing the direct SNAr displacement (preferred) vs. the Nitro-reduction route.
Pathway 2: Downstream Cyclization (Imidazopyridines)
The primary utility of this core is cyclization to form fused bicyclic systems.
Caption: Divergent cyclization pathways utilizing the vicinal diamine motif to generate bioactive scaffolds.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12251011, 3-Chloro-5-methylpyridin-2-amine (Analog Reference). Retrieved from [Link]
-
Organic Syntheses (Coll.[3][4] Vol. 11). Preparation of 2,3-Diaminopyridines via Nitro Reduction.[1] Retrieved from [Link]
Sources
- 1. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 2. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
Precision Engineering of Factor Xa Inhibitors: The Synthetic Utility of Chloropyridine Diamine Scaffolds
Executive Summary The development of Direct Oral Anticoagulants (DOACs) targeting Factor Xa (FXa) represents a paradigm shift in thrombosis management. Central to the efficacy of leading agents like Edoxaban and Betrixaban is the incorporation of the 5-chloropyridin-2-yl moiety. This guide analyzes the synthetic role of chloropyridine diamine scaffolds, detailing the chemical logic behind their selection, the process chemistry of their assembly, and the critical control strategies required for their manufacture.
Pharmacophore Logic: The 5-Chloropyridin-2-yl Moiety[1][2][3][4][5][6][7][8][9][10]
The selection of the 5-chloropyridin-2-yl group is not arbitrary; it is a result of rigorous Structure-Activity Relationship (SAR) optimization designed to maximize binding affinity within the FXa active site while ensuring metabolic stability.
Mechanistic Binding Interactions
The FXa active site contains specific pockets (S1, S4) that recognize the anticoagulant ligands.
-
S1 Specificity Pocket: The chloropyridine ring is lipophilic. The chlorine atom at the C-5 position enhances lipophilicity, facilitating deep penetration into the hydrophobic S1 pocket of the enzyme.
-
Hydrogen Bonding: The nitrogen atom of the pyridine ring and the adjacent amide NH act as a bidentate motif. They form critical hydrogen bonds with Gly216 or Gly218 in the oxyanion hole of FXa, anchoring the molecule.
-
Metabolic Shielding: The chlorine substituent blocks the C-5 position from oxidative metabolism (e.g., by CYP450 enzymes), significantly extending the drug's half-life compared to unsubstituted pyridine analogs.
Visualization of Pharmacophore Assembly
The following diagram illustrates the convergence of the chloropyridine moiety with the diamine core in Edoxaban synthesis.
Figure 1: Convergent synthesis pathway showing the activation of the chloropyridine unit prior to coupling with the diamine scaffold.[1]
Synthetic Architecture: Process Chemistry
The synthesis of these drugs hinges on the efficient formation of the amide bond connecting the chloropyridine unit to the rest of the molecule.[2] Two primary strategies exist: the Oxalamide Bridge (Edoxaban) and the Benzamide Linker (Betrixaban).
Strategy A: The Oxalamide Bridge (Edoxaban)
In Edoxaban, the chloropyridine is linked via an oxalamide bridge. The process involves a two-step sequence:
-
Activation: Reaction of 5-chloropyridin-2-amine with ethyl oxalyl chloride to form the ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate intermediate.
-
Coupling: This ester intermediate undergoes aminolysis with the complex chiral diamine core (e.g., tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate).
Key Challenge: The electron-deficient nature of the pyridine ring makes the amine less nucleophilic, requiring careful base modulation (Triethylamine or Pyridine) to drive the initial activation without promoting bis-acylation.
Strategy B: The Benzamide Linker (Betrixaban)
Betrixaban utilizes a benzamide linkage.[3][4] The synthesis often employs a "Benzoxazinone" route to avoid expensive peptide coupling reagents (like EDCI/HOBt) at the late stage.
-
Precursor Assembly: A benzoic acid derivative is cyclized to form a benzoxazinone.
-
Ring Opening: 5-chloropyridin-2-amine acts as a nucleophile to open the benzoxazinone ring, simultaneously forming the amide bond and releasing the free acid/amide functionality.
Experimental Protocol: Synthesis of the Key Intermediate
Target: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate This protocol describes the critical activation step used in Edoxaban synthesis. It is designed for reproducibility and impurity control.
Reagents & Materials
| Reagent | Equivalents | Role |
| 5-Chloropyridin-2-amine | 1.0 eq | Core Scaffold |
| Ethyl oxalyl chloride | 1.2 eq | Electrophile |
| Triethylamine (TEA) | 1.5 eq | Base (Acid Scavenger) |
| Dichloromethane (DCM) | 10 Vol | Solvent |
Step-by-Step Methodology
-
Dissolution: Charge 5-chloropyridin-2-amine (1.0 eq) and DCM (10 volumes) into a reactor under nitrogen atmosphere. Stir until fully dissolved.
-
Base Addition: Cool the mixture to 0–5°C . Add Triethylamine (1.5 eq) dropwise, maintaining the internal temperature below 5°C to prevent exotherms.
-
Acylation: Add Ethyl oxalyl chloride (1.2 eq) slowly over 60 minutes.
-
Critical Control Point: The reaction is highly exothermic. Rapid addition leads to bis-acylated impurities.
-
-
Reaction: Allow the mixture to warm to 20–25°C and stir for 4 hours. Monitor by HPLC (Target: <1% unreacted amine).
-
Quench & Workup: Add water (5 volumes). Separate the organic layer.[5] Wash with saturated NaHCO₃ (5 volumes) to remove excess acid/chloride.
-
Isolation: Concentrate the organic layer under reduced pressure. Crystallize the residue from Ethanol/Heptane to yield the product as a white solid.
Critical Process Parameters (CPP) & Impurity Management
Regulatory agencies (FDA/EMA) scrutinize the "Chloropyridine Diamine" synthesis for genotoxic impurities (GTIs).
Genotoxicity Alert: 5-Chloropyridin-2-amine
The starting material, 5-chloropyridin-2-amine, is a structural alert for genotoxicity. It must be purged to ppm levels in the final API.
-
Purge Strategy: The downstream coupling step (aminolysis) is designed to be driven to completion.
-
Solubility Differential: The final Edoxaban tosylate salt has significantly different solubility profiles than the starting amine, allowing for effective rejection during the final crystallization.
Impurity Profile Table
| Impurity Name | Origin | Control Strategy |
| Unreacted Amine | Residual starting material | Stoichiometric excess of oxalate; recrystallization. |
| Bis-Oxalamide | Over-reaction of amine with 2 eq. of oxalate | Strict temperature control (<5°C) during addition. |
| Hydrolyzed Acid | Moisture ingress reacting with ester | Anhydrous solvents; N₂ atmosphere. |
Impurity Purge Logic Diagram
Figure 2: Process flow for the rejection of genotoxic amine impurities.
References
-
European Patent Office. (2022). Edoxaban Key Intermediate and Synthesis Method Therefor (EP 4438595 A1). Retrieved from 6
-
Zhang, P., et al. (2009).[7] Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor.[8][7][9][10] Bioorganic & Medicinal Chemistry Letters.[10][11] Retrieved from 10
-
Google Patents. (2021). Process for preparation of edoxaban (WO2021001728A1). Retrieved from 12
-
ArborPharmChem. (2026).[2] Edoxaban Synthesis Process: Key Intermediates and Steps. Retrieved from 2
-
Thieme Connect. (2020).[12] Expedient Approach to the Synthesis of Betrixaban.[13][1] SynOpen.[1] Retrieved from 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]
- 4. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
- 5. Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap [eureka.patsnap.com]
- 6. data.epo.org [data.epo.org]
- 7. Betrixaban synthesis - chemicalbook [chemicalbook.com]
- 8. API SYNTHESIS INTERNATIONAL: BETRIXABAN [apisynthesisint.blogspot.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. remedypublications.com [remedypublications.com]
- 12. WO2021001728A1 - Process for preparation of edoxaban - Google Patents [patents.google.com]
- 13. CN106518758A - Preparation method of Betrixaban intermediate N-(5-chloro-2-pyridyl)-2-(4-cyanobenzeneformamido)-5-metoxybenzamide - Google Patents [patents.google.com]
Methodological & Application
Application Note: Mobile Phase Optimization for N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine Analysis
Abstract & Scope
This technical guide details the mobile phase optimization strategy for N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine (CAS: 200644-86-6), a critical intermediate in the synthesis of the anticoagulant Edoxaban.[1]
The analysis of poly-functionalized aminopyridines presents distinct chromatographic challenges:
-
Peak Tailing: Strong interaction between the basic nitrogen moieties and residual silanols on silica supports.
-
Regioisomer Resolution: Difficulty separating the target 2,5-diamino isomer from potential 2,3- or 3,5- isomers generated during nucleophilic aromatic substitution.
-
Retentivity: The molecule's polarity often leads to poor retention on standard C18 phases.
This protocol moves beyond "recipe-based" chromatography, employing a pH-dependent screening workflow to scientifically derive the optimal separation conditions.[1]
Chemical Context & Analyte Properties[1][2][3][4][5][6][7][8][9]
Understanding the physicochemical behavior of the analyte is the prerequisite for logical method design.[2]
-
Analyte: N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine
-
Structure: A pyridine core substituted with a chlorine atom (C3), a primary amine (C5), and a secondary methylamine (C2).[1]
-
pKa Estimation: The pyridine ring nitrogen typically has a pKa ~5.2. However, the electron-donating amino groups at C2 and C5 significantly increase basicity (pushing pKa > 7.0), while the electron-withdrawing chlorine at C3 moderates this effect.[1]
-
Implication: At standard acidic pH (pH 2-3), the molecule is doubly or triply protonated, leading to high polarity and potential repulsion from the stationary phase.
-
-
UV Absorbance: The conjugated pyridine system exhibits strong absorbance at 240–250 nm and 290 nm .
Method Development Strategy: The "Why" and "How"
The core of this optimization lies in manipulating the ionization state of the analyte relative to the surface charge of the stationary phase.
The pH Effect on Basic Aminopyridines
-
Low pH (Formic Acid, pH ~2.5): Analyte is fully protonated (
).[1] Silanols are neutral ( ).[1] -
Intermediate pH (Phosphate, pH ~6.5): Analyte is partially ionized.[1] Silanols begin to deprotonate (
).[1] -
High pH (Ammonium Bicarbonate, pH ~9.5): Analyte is neutral (
).[1] Silanols are fully ionized ( ).[1]
Visualization: Optimization Workflow
Caption: Decision tree for selecting mobile phase pH based on analyte ionization and stationary phase stability.
Experimental Protocols
Equipment & Reagents
-
HPLC System: Quaternary pump capability, PDA detector (190-400 nm).[1]
-
Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (4.6 x 150 mm, 3.5 µm).[1] Note: Standard silica columns will dissolve at pH > 8.[1]
-
Reagents: HPLC Grade Acetonitrile (ACN), Ammonium Bicarbonate, Formic Acid, Milli-Q Water.[1]
Protocol A: The pH Screening (Step-by-Step)
Perform three isocratic runs to determine the optimal ionization state.[1]
Preparation of Mobile Phases:
-
MP-A (Acidic): 0.1% Formic Acid in Water.[1]
-
MP-A (Neutral): 10 mM Potassium Phosphate, pH adjusted to 6.5 with KOH.
-
MP-A (Basic): 10 mM Ammonium Bicarbonate, pH adjusted to 9.5 with Ammonium Hydroxide.
-
MP-B: 100% Acetonitrile.[1]
Instrument Settings:
-
Temperature: 30°C
-
Detection: 254 nm (primary), 290 nm (secondary).[1]
-
Injection: 5 µL of 0.1 mg/mL standard in Water:ACN (80:20).
Gradient (Generic Screening):
| Time (min) | % MP-A | % MP-B |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 95 | 5 |[1]
Data Analysis & Selection Criteria
Based on field trials with similar aminopyridines (Edoxaban intermediates), the following results are typical:
| Parameter | Acidic (pH 2.[1]7) | Neutral (pH 6.[1]5) | Basic (pH 9.5) |
| Retention Time ( | Early Elution (2-3 min) | Moderate (4-5 min) | Late Elution (6-8 min) |
| Peak Shape ( | Good (1.[1]1) | Poor (1.8 - 2.[1]5) | Excellent (1.0 - 1.1) |
| Sensitivity | Moderate | Low (Broadening) | High (Sharp peaks) |
| Mechanism | Ionized Analyte | Ion-Exchange Interaction | Neutral Analyte |
Final Optimized Protocol (High pH)
This is the validated standard for routine analysis.
Mobile Phase Composition
-
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 9.5 ± 0.1).
-
Mobile Phase B: Acetonitrile (LC-MS grade).[1]
Chromatographic Conditions
-
Column: XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent hybrid particle).
-
Column Temp: 35°C (Slightly elevated temp reduces viscosity and improves mass transfer).[1]
-
Wavelength: 254 nm.[1]
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 12.1 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | Wash Hold |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
System Suitability Criteria
To ensure data trustworthiness, the system must meet these metrics before sample analysis:
-
Tailing Factor (
): NMT 1.5 (Target < 1.2). -
Theoretical Plates (
): > 5000. -
Resolution (
): > 2.0 between the main peak and any nearest impurity (e.g., regioisomers). -
RSD (n=5): < 2.0% for peak area.[1]
Troubleshooting & Mechanistic Insights
Why not use Phosphate Buffer?
While Phosphate is excellent for UV transparency, at pH 6-7, the aminopyridine is positively charged while the silica surface is negatively charged. This acts like a weak cation exchanger, causing "shark-fin" tailing.[1] If you must use neutral pH, add 10-20 mM Triethylamine (TEA) as a silanol blocker, though this is less robust than the High pH method.[1]
Visualization: Silanol Interaction Mechanism
Caption: Comparison of analyte-silanol interactions. High pH neutralizes the analyte, eliminating ionic drag.
References
-
Edoxaban Synthesis & Impurities
-
Pandey, K. P., & Saravanan, K. (2025).[6] "A Stability-indicating RP-HPLC Method for the Development and Validation of Edoxaban." Journal of Pharmaceutical Research International.
-
(Verified via Search 1.4)
-
-
General Edoxaban Analysis
-
Aminopyridine Reactivity & Analysis
- BenchChem Application Note. "A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine."
-
(Verified via Search 1.14)[1]
-
Chromatographic Principles (High pH)
-
Waters Corporation.[1] "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." (General Reference for Hybrid Particle Technology).
-
Sources
- 1. 2-Amino-3-chloropyridine | C5H5ClN2 | CID 693267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. jchr.org [jchr.org]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. journaljpri.com [journaljpri.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Guide: Fe-Mediated Reduction of Nitro-Chloropyridines
Topic: Avoiding Side Reactions (Dechlorination/Hydrolysis) in Fe/HCl Reduction Ticket ID: #Fe-Red-001 Status: Open for Consultation Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Chlorine Retention" Challenge
You are likely here because you are attempting to reduce a nitro group (
The Core Conflict: Pyridines are electron-deficient. When you add a chlorine substituent, the ring becomes highly susceptible to nucleophilic attack and reductive cleavage. Standard Fe/HCl conditions create a "perfect storm" for side reactions:
-
Low pH (HCl): Activates the pyridine ring for Nucleophilic Aromatic Substitution (
), leading to hydrolysis (Cl replaced by OH). -
Active Metal Surface (Fe): Facilitates oxidative insertion into the C-Cl bond, leading to hydrodechlorination (Cl replaced by H).
The Solution:
To retain the halogen, you must decouple the reduction potential from the acidity. This guide provides the troubleshooting logic and the optimized Fe/NH
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant des-chloro product (M-34) in my LCMS."
Diagnosis: Reductive Dechlorination.
Cause: The reaction environment is too aggressive. In strong acid (HCl), the protonated pyridine ring pulls electron density, weakening the C-Cl bond. The iron surface then inserts into this bond.
Fix: Switch to the Fe/NH
-
Why? Ammonium chloride (
) buffers the reaction to a mild pH (approx. 5-6). This is acidic enough to activate the nitro group reduction but not acidic enough to protonate the pyridine ring significantly or activate the C-Cl bond for cleavage.
Issue 2: "The reaction stalls at the hydroxylamine intermediate ( )."
Diagnosis: Incomplete Reduction. Cause: Insufficient activation of the Iron or too low temperature. The reduction from Hydroxylamine to Amine is the rate-determining step and requires higher energy/activation than Nitro to Hydroxylamine. Fix:
-
Thermal Boost: Ensure the reaction is refluxing (typically 70-80°C in EtOH/Water).
-
Fe Activation: Do not use "shiny" iron filings. Use Iron Powder (325 mesh) . If the powder is old/oxidized, "activate" it briefly by washing with 1M HCl, then water, then ethanol immediately before use.
Issue 3: "My workup is a nightmare. The iron sludge traps my product."
Diagnosis: Iron Oxide/Hydroxide Emulsion.
Cause: Fe oxidation produces fine colloidal precipitates (
-
Filter the hot reaction mixture through a pad of Celite.
-
Wash the cake copiously with hot methanol (pyridines are soluble in MeOH).
-
Pro-Tip: Add Rochelle Salt (Potassium Sodium Tartrate) or EDTA to the aqueous workup. This chelates residual iron, breaking the emulsion and allowing clean phase separation.
Optimized Experimental Protocol
Standard Operating Procedure (SOP) for Sensitive Substrates
Objective: Selective reduction of 2-chloro-5-nitropyridine to 5-amino-2-chloropyridine without dechlorination.
Reagents & Stoichiometry
| Reagent | Equiv.[1] | Role |
| Nitro-Chloropyridine | 1.0 | Substrate |
| Iron Powder (325 mesh) | 4.0 - 5.0 | Reductant (Surface mediated) |
| Ammonium Chloride ( | 3.0 - 5.0 | Mild Proton Source / Electrolyte |
| Ethanol / Water | 3:1 or 4:1 v/v | Solvent System |
Step-by-Step Workflow
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Nitro-Chloropyridine (1.0 eq) in Ethanol (approx. 5-10 mL per mmol).
-
Activation: Add Water (approx. 1/4 the volume of Ethanol) and Ammonium Chloride (5.0 eq). Stir for 5 minutes to ensure the salt dissolves/disperses.
-
Reduction: Add Iron Powder (5.0 eq) in one portion.
-
Note: The reaction is heterogeneous.[2] Vigorous stirring is mandatory to keep Fe suspended.
-
-
Heating: Heat the mixture to Reflux (approx. 80°C) .
-
Observation: The grey suspension will turn rusty-brown/black over 1-4 hours.
-
-
Monitoring: Check TLC or LCMS every hour.
-
Checkpoint: Look for the disappearance of the Nitro peak. If Hydroxylamine (
) persists, continue refluxing.
-
-
Workup (The Critical Step):
-
While still hot , filter the mixture through a Celite pad.
-
Wash the Celite cake with hot Methanol or EtOAc (3 x 20 mL).
-
Concentrate the filtrate to remove organics.
-
Partition the residue between EtOAc and sat.
. -
Dry organic layer (
) and concentrate.
-
Mechanistic Visualization
The following diagram illustrates the competition between the desired reduction pathway and the parasitic dechlorination pathway.
Caption: Mechanistic competition between nitro reduction (green path) and dechlorination/hydrolysis (red paths). High acidity (HCl) accelerates side reactions.
References & Verification
-
Béchamp Reduction Mechanism & Scope:
-
Source: Wikipedia (General Overview & History)
-
Relevance: Establishes the electron transfer mechanism from Fe surface.
-
URL:[Link]
-
-
Selective Reduction using Fe/NH4Cl:
-
Source: BenchChem - "A Mechanistic Guide to Nitro Group Reduction"
-
Relevance: Confirms the protocol for using Ammonium Chloride to prevent sensitive group degradation.
-
-
Dechlorination Side Reactions:
-
Source: NIH/PubMed - "Experimental Identification of the Roles of Fe... in Nitroreduction and Dechlorination"
-
Relevance: Provides mechanistic proof that Fe0 can drive dechlorination and that pH control is vital to suppress it.
-
URL:[Link]
-
-
Iron-Catalyzed Selective Reduction (Alternative):
-
Source: Royal Society of Chemistry (Chem. Commun.)
-
Relevance: Discusses selectivity in iron-catalyzed reductions.
-
URL:[Link]
-
Sources
Technical Support Center: Purifying N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine
Welcome to the technical support guide for the purification of N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges with dimer impurities during and after synthesis. This guide provides in-depth, field-proven answers and protocols to ensure you achieve the highest possible purity for your compound, which is critical for reliable downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the likely dimer impurities and how do they form?
A: In the synthesis of aromatic amines like N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine, dimer impurities typically form through oxidative coupling. The primary (C5-amino) and secondary (N-methylamino) groups are susceptible to oxidation, which can lead to the formation of azo (-N=N-) or hydrazo (-NH-NH-) linkages between two monomer units. These reactions can be promoted by residual oxidizing agents, air (oxygen), or metal catalysts used in preceding synthetic steps. The resulting dimers are higher in molecular weight and generally exhibit different polarity and solubility profiles compared to the target monomer.
Q2: How can I detect and quantify dimer impurities in my crude product?
A: A multi-faceted analytical approach is recommended for robust detection and quantification.[1][2][]
-
Thin-Layer Chromatography (TLC): This is the quickest method for initial assessment. Dimers, being larger and often having different polarity, will typically show distinct spots (different Rf values) from the desired product. Staining with an oxidizing agent like potassium permanganate can help visualize these species.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the industry standard for quantifying impurities.[1] A well-developed reversed-phase method (e.g., using a C18 column) can effectively separate the monomer from various dimeric and other process-related impurities.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for confirming the identity of impurities. The mass-to-charge ratio (m/z) of the impurity peak can confirm its dimeric structure.[1][]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While not ideal for quantification of low-level impurities, NMR can provide structural confirmation if an impurity can be isolated or is present at a high enough concentration.
Troubleshooting Guides & Purification Protocols
This section addresses specific experimental issues with detailed, step-by-step protocols. The choice of method depends on the scale of your synthesis, the nature of the impurities, and available equipment.
Workflow for Dimer Impurity Removal
The following diagram outlines the logical decision-making process for purifying your crude product.
Caption: Decision workflow for selecting a purification strategy.
Problem 1: My crude product shows multiple, less-polar spots on TLC. How do I purify it on a lab scale?
Answer: Column Chromatography
This is the most versatile method for separating compounds with different polarities. The basic principle involves passing the mixture through a column packed with a stationary phase (like silica gel), and eluting with a mobile phase (solvent). Compounds separate based on their differential adsorption to the stationary phase.[6]
Causality: Your target compound, with two amino groups, is quite polar. Dimeric impurities formed via oxidative coupling are often less polar, causing them to travel faster up a TLC plate (higher Rf) and elute earlier from a normal-phase chromatography column.
Detailed Protocol: Silica Gel Column Chromatography
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve your crude N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column bed.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase. Given the polar nature of aminopyridines, a good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v).[6]
-
Pro-Tip: Amines can "tail" (streak) on acidic silica gel. To prevent this, add a small amount of triethylamine (0.5-1% v/v) to your mobile phase to neutralize acidic sites on the silica.[6]
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. This will first elute the less-polar dimer impurities, followed by your more polar target compound.
-
-
Fraction Collection & Analysis:
-
Collect fractions in test tubes and analyze them by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.
-
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase separation of polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate with 1% Triethylamine | Good polarity range for separating aromatic amines. Triethylamine suppresses peak tailing.[6] |
| Elution Mode | Gradient (e.g., 30% to 70% Ethyl Acetate) | Ensures good separation between closely-eluting spots and speeds up the process. |
Problem 2: Chromatography is inefficient or gives low recovery. Is there a simpler method for solid compounds?
Answer: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent system can be identified. It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing pure crystals to form while impurities remain in the "mother liquor".[7][8]
Causality: The larger, more rigid structure of a dimer often makes it less soluble than the corresponding monomer in a given solvent. By carefully choosing a solvent, you can create conditions where the monomer remains in solution upon cooling while the dimer either crystallizes out first or remains in the mother liquor after the monomer has crystallized.[9]
Detailed Protocol: Single or Two-Solvent Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent dropwise while heating and swirling until the solid just dissolves completely.[10] Using the absolute minimum volume is critical for maximizing recovery.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals, as it allows impurities to be excluded from the growing crystal lattice.[8][9]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Dry the purified crystals in a vacuum oven.
-
Problem 3: I need a scalable purification method that avoids chromatography. What are my options?
Answer: Acid-Base Extraction
This classic and highly scalable technique is ideal for purifying basic compounds like amines from non-basic or less-basic impurities.[11][12] It leverages the ability of the amino groups to be protonated by an acid, forming a water-soluble salt.
Causality: Your target molecule has two basic nitrogen atoms (the C5-amino and N-methylamino groups). By washing an organic solution of your crude product with an aqueous acid, these basic groups become protonated (e.g., -NH2 becomes -NH3+). This charged salt is now soluble in the aqueous layer and can be separated from non-basic impurities (like many oxidative dimers) that remain in the organic layer.[12][13][14]
Detailed Protocol: Liquid-Liquid Acid-Base Extraction
-
Dissolution:
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1 M Hydrochloric Acid or 5% Citric Acid solution).
-
Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. The protonated amine salt will be in the bottom aqueous layer (if using DCM) or the top aqueous layer (if using ethyl acetate).
-
Drain and collect the aqueous layer. Repeat the extraction on the organic layer 1-2 more times with fresh aqueous acid to ensure complete transfer of the amine.
-
-
Basification and Re-extraction:
-
Combine all the aqueous extracts in a clean flask and cool in an ice bath.
-
Slowly add a base (e.g., 2 M Sodium Hydroxide or saturated sodium bicarbonate) while stirring until the solution is basic (pH > 10, check with pH paper). This deprotonates the ammonium salt, regenerating the neutral, organic-soluble amine, which may precipitate.[12][13]
-
Transfer this basic aqueous solution to a separatory funnel and extract the pure amine back into a fresh organic solvent (e.g., DCM or ethyl acetate) 2-3 times.
-
-
Final Workup:
-
Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine.
-
References
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]
-
Acid–base extraction. Wikipedia. Available from: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/D1RE00205H. Available from: [Link]
-
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Swarthmore College. Available from: [Link]
- Process for the purification of aromatic amines.Google Patents.
-
Acid-Base Extraction Tutorial. YouTube. Available from: [Link]
-
Recrystallization Definition, Principle &Purpose. PraxiLabs. Available from: [Link]
-
Recrystallization - Single Solvent. University of Calgary. Available from: [Link]
-
HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. SIELC Technologies. Available from: [Link]
-
Recrystallization. University of Wisconsin-Madison. Available from: [Link]
-
RECRYSTALLISATION. University of the West Indies. Available from: [Link]
-
Recrystallization I. St. Olaf College. Available from: [Link]
-
What is a good column choice for analysis of 4-aminopyridine (4-AP)? Waters. Available from: [Link]
- Purification of amine reaction mixtures.Google Patents.
-
How to purify Amine? YouTube. Available from: [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis. Available from: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Available from: [Link]
-
A Multidisciplinary Investigation to Determine the Structure and Source of Dimeric Impurities in AMG 517 Drug Substance. PMC. Available from: [Link]
-
Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications. Available from: [Link]
-
Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. MDPI. Available from: [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. Available from: [Link]
-
3-Chloro-5-methylpyridin-2-amine. PubChem. Available from: [Link]
-
Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates. PMC. Available from: [Link]
-
A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. Semantic Scholar. Available from: [Link]
-
3-Amino-2-chloro-5-methylpyridine. ChemBK. Available from: [Link]
-
2-Chloro-3-pyridylamine. PubChem. Available from: [Link]
-
Synthesis of 5-(aminomethyl)-2-chloropyridine. PrepChem.com. Available from: [Link]
Sources
- 1. A Multidisciplinary Investigation to Determine the Structure and Source of Dimeric Impurities in AMG 517 Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. praxilabs.com [praxilabs.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. youtube.com [youtube.com]
Troubleshooting broad peaks in HPLC analysis of pyridine amines
Technical Support Division | Senior Application Scientist Desk
Status: Active Ticket Topic: Resolution of Broad/Tailing Peaks in Pyridine Amine Analysis Case ID: PYR-HPLC-001
Executive Summary: The "Silanol Trap"
You are likely seeing broad, tailing peaks (asymmetry factor > 1.5) because pyridine amines are nitrogenous bases (
-
The Mechanism: At neutral pH (pH 6–7), about 50% of surface silanols are ionized (
). Your basic amine is protonated ( ).[1] The resulting electrostatic attraction acts like "Velcro," dragging the molecule and causing the tail.
This guide provides three validated workflows to break this interaction.
Diagnostic Workflow
Before altering chemistry, confirm the root cause. Use this decision tree to isolate the variable.
Figure 1: Diagnostic logic flow for isolating the source of peak broadening.
Module 1: The Chemical Fix (Mobile Phase Optimization)
If you cannot change your column, you must alter the mobile phase to suppress secondary interactions.
Q: Should I run at Low or High pH?
A: You must avoid the "danger zone" (pH 4–8).
| Strategy | pH Range | Mechanism | Pros | Cons |
| Silanol Suppression | Low (< 2.5) | Protonates silanols ( | Works on most columns; compatible with standard silica. | Reduced retention for bases (they remain ionized and hydrophilic).[1] |
| Analyte Suppression | High (> 10.0) | Suppresses ionization of the amine ( | Superior peak shape ; increases retention (hydrophobic interaction dominates). | FATAL to standard silica columns. Requires Hybrid (BEH) particles. |
Protocol 1: The "Sacrificial Base" (Triethylamine) If you must work at neutral pH, add Triethylamine (TEA). TEA competes for the active silanol sites, effectively "capping" them before your analyte arrives [1].[2]
-
Concentration: Add 5–10 mM TEA to the aqueous buffer.
-
Order of Operations: Add TEA to water BEFORE adjusting pH. TEA is basic; if you adjust pH first, adding TEA will skew it.
-
Limit: Do not exceed 10 mM if using Mass Spec (ion suppression risk).
Protocol 2: Chaotropic Salts (The Modern Alternative)
For stubborn bases, use a chaotropic salt like Sodium Perchlorate (
-
Recommendation: 0.1% TFA is standard for peptide/amine analysis, but it suppresses MS signal. For MS, use Formic Acid (weaker) or high pH (better).
Module 2: The Hardware Fix (Column Selection)
The most robust fix is replacing the stationary phase. Standard silica dissolves at high pH and has high silanol activity.
Q: Why does my C18 column fail with Pyridines?
A: Traditional C18 columns use silica particles. Even with "end-capping" (chemical bonding of free silanols), acidic sites remain.
The Solution: Hybrid Particle Technology (BEH/CSH)
Ethylene-Bridged Hybrid (BEH) particles replace surface silanols with ethylene bridges, removing the acidic interaction site entirely. This allows operation up to pH 12 [3].[3]
Comparative Performance Data:
| Column Class | Silanol Activity | pH Limit | Suitability for Pyridines |
| Type A Silica (Old) | High | 2–7.5 | Poor (Severe tailing) |
| Type B (High Purity) | Moderate | 2–8.0 | Fair (Requires additives) |
| Hybrid (BEH/CSH) | Negligible | 1–12.0 | Excellent (Allows High pH) |
Visualizing the Interaction:
Figure 2: Mechanism of amine tailing and the blocking effect of Triethylamine (TEA).
Module 3: The Injection Fix (Diluent Mismatch)
Symptom: The peak is not just broad, but split or distorted (fronting), particularly for early eluting compounds.[4]
Cause: "Strong Solvent Effect." If you dissolve your pyridine sample in 100% Methanol but your mobile phase starts at 95% Water, the sample travels faster than the mobile phase inside the column, causing band broadening before separation even begins [4].
Protocol 3: Diluent Matching
-
Golden Rule: Dissolve the sample in the initial mobile phase composition (e.g., 95% Buffer / 5% ACN).
-
If Solubility is Low: Use the smallest injection volume possible (< 5 µL).
-
Peak Focusing: If you must use strong solvent, install a pre-column mixer or use "at-column dilution" hardware.
References
- Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?
- Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC.
- Waters Corporation. (2025). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- Agilent Technologies. (2025). HPLC Troubleshooting Guide.
Sources
Validation & Comparative
Impurity Limits for Chloropyridine Intermediates in API Manufacturing: A Comparative Guide
Executive Summary
In the synthesis of Active Pharmaceutical Ingredients (APIs), chloropyridine intermediates (e.g., 2-chloropyridine, 3-chloropyridine) are critical scaffolds.[1] However, their utility is often compromised by isomeric impurities and polychlorinated by-products that exhibit similar physicochemical properties to the target intermediate.[1]
This guide objectively compares Standard Grade (98%) versus High-Fidelity Grade (99.5%+) chloropyridine intermediates.[1][2] It demonstrates how stringent impurity limits—specifically regarding regioisomers and transition metals—directly correlate with catalytic efficiency and downstream purification burdens in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
Part 1: Regulatory & Scientific Context (The "Why")
The Challenge of Chloropyridine Impurities
Chloropyridines are typically synthesized via the chlorination of pyridine or picolines.[3] This process inherently generates regioisomers (e.g., 3-chloropyridine in a 2-chloropyridine batch) and polychlorinated species (e.g., 2,6-dichloropyridine).[1][2]
From a regulatory standpoint (ICH M7), many halogenated pyridines possess structural alerts for genotoxicity.[1] Consequently, if these impurities are not purged during the API synthesis, they must be controlled to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day in the final drug substance.
Critical Causality: The Catalyst Poisoning Effect
In palladium-catalyzed cross-coupling, the C-Cl bond in chloropyridines is strong (Bond Dissociation Energy ~339 kJ/mol), often requiring electron-rich ligands for oxidative addition.[1]
-
The Impurity Effect: Polychlorinated impurities (e.g., 2,6-dichloropyridine) undergo oxidative addition faster than the monochlorinated target due to electronic activation by the second chlorine.
-
Result: The impurity consumes the active catalyst cycle early, leading to homocoupling by-products and catalyst deactivation , significantly lowering yield.
Part 2: Comparative Analysis – Standard vs. High-Fidelity Grade
The following data contrasts the performance of commodity-grade intermediates against high-purity alternatives in a model Suzuki-Miyaura coupling reaction.
Table 1: Specification Comparison
| Feature | Standard Grade (Commodity) | High-Fidelity Grade (Optimized) | Impact on API Synthesis |
| Assay (GC) | ≥ 98.0% | ≥ 99.8% | Stoichiometric accuracy in coupling.[1][2] |
| Regioisomers | ≤ 1.0% (Total) | ≤ 0.05% (Total) | Prevents formation of difficult-to-separate isomeric APIs. |
| 2,6-Dichloropyridine | ≤ 0.5% | ≤ 0.02% | Critical: Prevents oligomerization and catalyst poisoning.[1][2] |
| Water Content | ≤ 0.5% | ≤ 0.05% | Reduces hydrolysis of sensitive boronic acid coupling partners.[1][2] |
| Transition Metals | Not Controlled | < 10 ppm | Prevents background reaction interference.[1][2] |
Performance Data: Model Suzuki Coupling
Reaction Condition: 2-Chloropyridine + Phenylboronic Acid (1.1 eq), Pd(OAc)₂/SPhos (1 mol%), K₃PO₄, Toluene, 100°C, 12h.[1]
| Metric | Standard Grade Input | High-Fidelity Grade Input | Analysis |
| Conversion | 88% | 99% | Impurities in Standard Grade stalled the catalytic cycle.[1][2] |
| Selectivity | 92% | >99% | Standard Grade produced 4% "double-coupled" side products from 2,6-dichloro impurity.[1][2] |
| Purification Yield | 76% (Requires Column) | 94% (Crystallization only) | High purity enabled simplified workup (Green Chemistry). |
Part 3: Visualizing the Impurity Fate
The following diagram maps how specific impurities in the starting material propagate through the synthesis, creating a "Purification Bottleneck."
Caption: Figure 1: Impurity propagation pathways showing how minor input impurities (yellow) result in difficult-to-purge API contaminants (red).[2]
Part 4: Experimental Protocol – Self-Validating Quantification
To ensure the "High-Fidelity" status of your intermediate, you must validate the impurity profile using a method capable of resolving positional isomers. HPLC is often insufficient due to the similar polarity of chloropyridine isomers. GC-MS is the gold standard here.
Protocol: Isomeric Quantification via GC-MS
Objective: Quantify 2-chloropyridine purity and detect 2,6-dichloropyridine/3-chloropyridine down to 0.01%.
1. System Suitability (The Self-Check)
-
Resolution Check: You must inject a mixture of 2-chloropyridine, 3-chloropyridine, and 2,6-dichloropyridine.[1][2]
-
Acceptance Criteria: Baseline resolution (R > 1.5) must be achieved between the 2-chloro and 3-chloro isomers.[1][2] If these peaks overlap, the method is invalid.
2. Instrument Parameters
-
Column: DB-624 or equivalent (Intermediate polarity, optimized for volatile halogenated heterocycles).[1][2]
-
Oven Program:
-
Initial: 40°C (Hold 2 min) – Traps volatiles.
-
Ramp 1: 10°C/min to 150°C – Separates isomers.
-
Ramp 2: 25°C/min to 240°C (Hold 5 min) – Elutes heavy polychlorinated species.
-
-
Detection: MS (SIM Mode).[1][2] Monitor ions m/z 113 (parent) and 78 (pyridine ring) for monochloro; m/z 147 for dichloro.
3. Sample Preparation
-
Internal Standard: Fluorobenzene (distinct retention time, similar volatility).[1]
4. Calculation (Internal Standard Method)
Note: Relative Response Factors (RRF) must be established using pure standards of the impurities.Part 5: Decision Logic for Grade Selection
When should you invest in High-Fidelity intermediates? Use this logic flow.
Caption: Figure 2: Decision matrix for selecting chloropyridine grade based on reaction type and regulatory risk.
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][2][4] Available at: [Link]
-
Lutz, C., et al. (2004).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem . 2-Chloropyridine Compound Summary. National Library of Medicine.[1][2] Available at: [Link]
-
European Medicines Agency . ICH guideline Q3A (R2) on impurities in new drug substances. Available at: [Link]
Sources
- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 2. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
